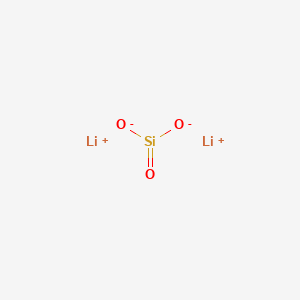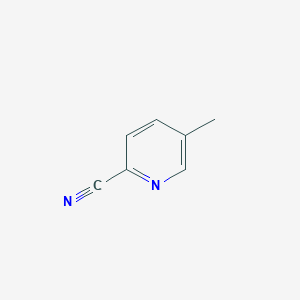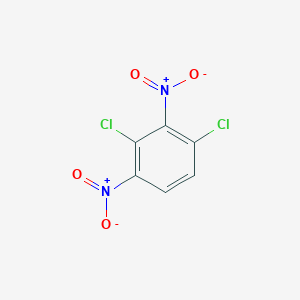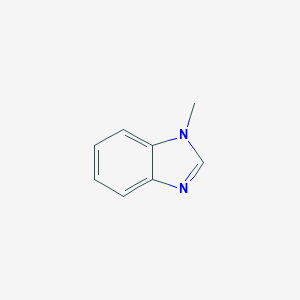
1-Methylbenzimidazole
Vue d'ensemble
Description
1-Methylbenzimidazole is a heterocyclic building block . It is used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .
Synthesis Analysis
The synthesis of this compound usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered imidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The reported SAR analysis indicates that substitutions at the N1, C2, C5 and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .Physical And Chemical Properties Analysis
This compound has the empirical formula C8H8N2 . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique
Corrosion Inhibition
1-Methylbenzimidazole and its derivatives, such as 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) found that these compounds exhibit properties relevant to corrosion inhibition in mild steel, aligning with experimental data (Obot & Obi-Egbedi, 2010).
Electrolyte for Fuel Cells
Research on this compound has explored its role as an additive in polybenzimidazole systems equilibrated with phosphoric acid, which are used as high-temperature proton-conducting polymer electrolytes in fuel cells. The impact of this compound on the conductivity of these membranes was significant (Schechter & Savinell, 2002).
Antiprotozoal Activity
This compound derivatives have shown promising antiprotozoal activity. Specific derivatives exhibited greater effectiveness than standard treatments against certain parasites like Giardia intestinalis and Trichomonas vaginalis (Valdez-Padilla et al., 2009).
Antioxidant and Antiglycation Activities
Some derivatives of 4-methylbenzimidazole, a related compound, demonstrated potent antiglycation and antioxidant activities. This indicates potential applications in therapies against diseases where glycation and oxidative stress play a role (Taha et al., 2014).
Agricultural Applications
In agriculture, compounds like methyl-2-benzimidazole carbamate (MBC) derived from benzimidazoles are used for controlling fungal diseases. Studies have focused on developing sustainable delivery systems for these fungicides to reduce environmental impact (Campos et al., 2015).
Solar Cell Improvement
This compound has been investigated for its role in enhancing the performance of dye-sensitized solar cells. Its interaction with Li+ and TiO2 in the electrolyte of these cells showed a significant positive impact (Zhang et al., 2008).
Photovoltaic Performance
Further studies on the influence of this compound in dye-sensitized solar cells revealed that its addition to the electrolyte could improve both the efficiency and stability of these solar cells under UV illumination (Zhang et al., 2008).
Mécanisme D'action
Target of Action
1-Methylbenzimidazole (1-MBI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of 1-MBI are likely to be similar to those of benzimidazoles, although specific targets may vary depending on the specific derivative and its functional groups .
Mode of Action
It is known that benzimidazoles interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . For instance, benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure and function .
Biochemical Pathways
Benzimidazoles affect various biochemical pathways due to their diverse pharmacological activities . For example, they can interfere with the synthesis of key enzymes, disrupt cell division, or inhibit the growth of microorganisms . The specific pathways affected by 1-MBI would depend on its specific targets and mode of action.
Pharmacokinetics
Benzimidazoles are generally known for their excellent stability, bioavailability, and significant biological activity .
Result of Action
The result of 1-MBI’s action would depend on its specific targets and mode of action. For instance, if it acts as an antimicrobial agent, it could lead to the death of microorganisms. If it acts as an anticancer agent, it could inhibit the growth of cancer cells . Some this compound derivatives have been found to exhibit antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis .
Action Environment
The action of 1-MBI can be influenced by various environmental factors. For example, benzimidazoles have been found to be effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . The efficacy and stability of 1-MBI could also be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Analyse Biochimique
Biochemical Properties
1-Methylbenzimidazole has been found to interact with lithium ions (Li+) and titanium dioxide (TiO2) in the performance of dye-sensitized solar cells .
Molecular Mechanism
Its interaction with Li+ and TiO2 suggests that it may exert its effects at the molecular level through binding interactions with these ions
Temporal Effects in Laboratory Settings
Its use as an electrolyte additive suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Propriétés
IUPAC Name |
1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYADSCZTQOAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167530 | |
| Record name | 1H-Benzimidazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-83-3 | |
| Record name | 1-Methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1632-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BENZIMIDAZOLE, 1-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

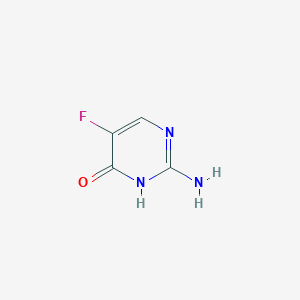






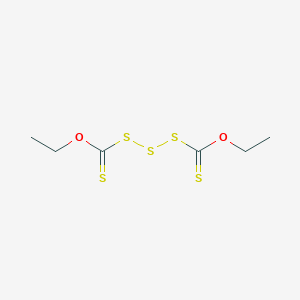
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
